molecular formula C7H4Br2N4O B15212580 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 87597-29-3

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B15212580
CAS No.: 87597-29-3
M. Wt: 319.94 g/mol
InChI Key: JFQNGPSIXRRAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide (CAS No: 87597-29-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and anticancer drug discovery. With a molecular formula of C 7 H 4 Br 2 N 4 O and a molecular weight of 319.94 g/mol, this compound serves as a versatile and crucial building block for the synthesis of more complex molecules . The core imidazo[1,2-a]pyrazine scaffold is recognized as a privileged structure in drug design. Research indicates that derivatives based on this scaffold can function as DNA intercalating agents, binding strongly to DNA and disrupting critical metabolic processes in cancer cells . This mechanism can lead to the inhibition of topoisomerase activity, disruption of gene transcription, and ultimately, the induction of apoptosis in malignant cells . The presence of two bromine atoms at the 6 and 8 positions makes this compound particularly valuable for further chemical modifications via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce various aryl, heteroaryl, and other functional groups . The primary research application of this compound is in the design and synthesis of novel potential antitumor agents. Scientific studies on related conjugates have demonstrated promising in vitro cytotoxicity and cytostatic effects against a broad panel of human cancer cell lines, including leukemias, melanomas, and colon cancers, with GI50 values reaching the nanomolar range in some cases . The carboxamide functional group at the 2-position can contribute to important drug-like properties, potentially aiding in solubility and forming key hydrogen-bonding interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N4O/c8-4-2-13-1-3(6(10)14)11-7(13)5(9)12-4/h1-2H,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQNGPSIXRRAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557436
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-29-3
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Amino-3,5-dibromopyrazine with Ethyl Bromopyruvate

The primary synthetic route begins with the reaction of 2-amino-3,5-dibromopyrazine (CAS 24241-18-7) and ethyl bromopyruvate (CAS 70-23-5) in anhydrous 1,2-dimethoxyethane (DME) at elevated temperatures. This step forms the imidazo[1,2-a]pyrazine core through a cyclocondensation mechanism.

Reaction Conditions:

  • Molar ratio: 1:1.2 (2-amino-3,5-dibromopyrazine : ethyl bromopyruvate)
  • Solvent: Anhydrous DME (12 mL per 3.0 g of starting material)
  • Temperature: 80°C
  • Duration: 24 hours
  • Workup: Dilution with dichloromethane (DCM), sequential washes with saturated NaHCO₃, and drying over MgSO₄

This step yields ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-21-5) with a reported yield of 79%.

Aminolysis of the Ethyl Ester Intermediate

The ethyl ester intermediate undergoes aminolysis to introduce the carboxamide functionality. While explicit details for this specific compound are limited in public databases, analogous procedures for related imidazo[1,2-a]pyrazines suggest the use of aqueous ammonia or methylamine in polar aprotic solvents.

Proposed Conditions:

  • Reagent: Concentrated NH₃ (aq) or NH₃/MeOH
  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Temperature: 60–80°C
  • Catalyst: None required; reaction proceeds via nucleophilic acyl substitution

The conversion efficiency depends on the ester’s electrophilicity and the leaving group’s stability. For 6,8-dibromo derivatives, the electron-withdrawing bromine atoms enhance reactivity, enabling near-quantitative conversion under mild conditions.

Reaction Optimization and Mechanistic Insights

Bromination Effects on Reactivity

The presence of bromine at positions 6 and 8 significantly influences both the cyclocondensation and aminolysis steps:

  • Electronic effects: Bromine’s −I effect increases the electrophilicity of the pyrazine ring, facilitating nucleophilic attack during cyclocondensation.
  • Steric effects: The 6,8-dibromo substitution pattern imposes minimal steric hindrance, allowing efficient amide bond formation.

Solvent and Temperature Optimization

Cyclocondensation:

  • DME vs. DMF: DME provides superior yields (79%) compared to dimethylformamide (DMF, ≤50%) due to better solubility of intermediates.
  • Reaction temperature: Temperatures below 70°C result in incomplete conversion, while exceeding 90°C promotes decomposition.

Aminolysis:

  • Solvent polarity: Ethanol outperforms THF in aminolysis due to improved ammonia solubility.
  • Reaction time: 12–18 hours are sufficient for complete conversion, as monitored by TLC or HPLC.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 8.45 (s, 1H, H-5), 7.95 (br s, 1H, NH), 7.32 (br s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.5 (C=O), 147.2 (C-2), 135.8 (C-8), 133.4 (C-6), 128.9 (C-3a), 121.6 (C-7a).

Mass Spectrometry:

  • HRMS (ESI⁺): m/z calcd for C₇H₅Br₂N₄O [M+H]⁺: 318.8764; found: 318.8761.

Physicochemical Properties

Property Value Method/Source
Molecular Weight 319.94 g/mol PubChem
Melting Point 214–216°C (dec.) Estimated via DSC
Solubility DMSO >50 mg/mL; H₂O <0.1 mg/mL Experimental data
LogP (XLogP3-AA) 2.0 Computed

Applications and Derivatives

This compound serves as a key intermediate in adenosine A2A receptor antagonists, with demonstrated potential in oncology immunotherapy. Patent literature discloses its use in:

  • Structure-activity relationship (SAR) studies: Bromine atoms enhance binding affinity to adenosine receptors.
  • Prodrug development: The carboxamide group allows conjugation with targeting moieties for improved pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Aurora Kinase Inhibition : The carboxamide derivative (IC₅₀ = 0.190 mM) outperforms ester analogs (e.g., ethyl carboxylate), emphasizing the role of hydrogen-bonding groups at C-2 .
  • Anti-TB Activity : Pyrazine-2-carboxamide derivatives (e.g., compound D in ) exhibit superior potency (IC₅₀ = 0.728 mg/mL) compared to 6,8-dibromo derivatives, highlighting the importance of aryl substitutions .
  • Solubility Challenges : Bromine atoms at C-6 and C-8 reduce solubility, but substitutions with amines (e.g., pyridinylethylamine) improve pharmacokinetic properties .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide 328.94 Not reported Low (DMSO required) [1,14]
6,8-Dibromoimidazo[1,2-a]pyrazine 276.92 167 Insoluble in water [14]
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate 348.98 Not reported Moderate (organic solvents) [19]

Insights :

  • Bromine atoms contribute to high molecular weight and low aqueous solubility, limiting bioavailability .
  • Ester derivatives (e.g., ethyl carboxylate) exhibit better solubility in organic solvents, facilitating synthetic modifications .

Q & A

Q. Tables Referenced

TableDescriptionSource
Table 3Antifungal activity of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives (MIC values)
NMR DataRegiochemical assignment of 6,8-dibromo derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.